
Phenyl 2-hydroxy-3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-hydroxy-3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters It is derived from benzoic acid and is characterized by the presence of nitro groups at the 3 and 5 positions, as well as a hydroxyl group at the 2 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl 2-hydroxy-3,5-dinitrobenzoate can be synthesized through the esterification of 2-hydroxy-3,5-dinitrobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-hydroxy-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkyl or acyl derivatives.
Applications De Recherche Scientifique
Phenyl 2-hydroxy-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and hydroxyl functionalities into aromatic compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitro groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phenyl 2-hydroxy-3,5-dinitrobenzoate involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Phenyl 2-hydroxy-3,5-dinitrobenzoate can be compared with other similar compounds such as:
2-hydroxy-3,5-dinitrobenzoic acid: Lacks the phenyl ester group, making it more acidic and less lipophilic.
Phenyl 3,5-dinitrobenzoate: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
2-hydroxy-5-nitrobenzoic acid: Contains only one nitro group, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of nitro and hydroxyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
52040-46-7 |
|---|---|
Formule moléculaire |
C13H8N2O7 |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
phenyl 2-hydroxy-3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H8N2O7/c16-12-10(13(17)22-9-4-2-1-3-5-9)6-8(14(18)19)7-11(12)15(20)21/h1-7,16H |
Clé InChI |
GYGZYEDDZIJYQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




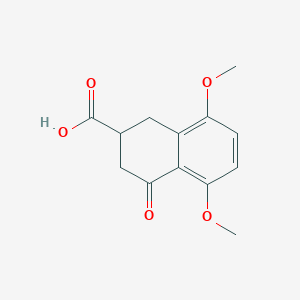

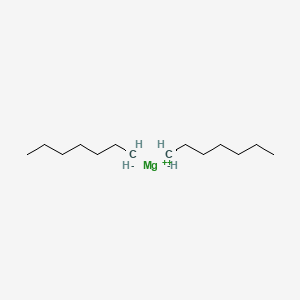
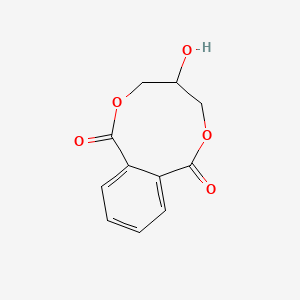

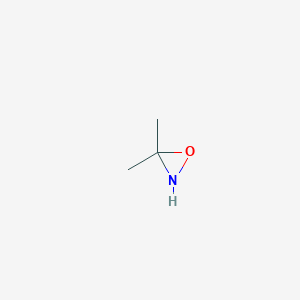


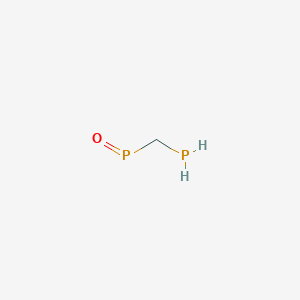
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)
![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)
